Product packaging for E12-Tetradecenyl acetate(Cat. No.:CAS No. 35153-21-0)

E12-Tetradecenyl acetate

Cat. No.: B013439
CAS No.: 35153-21-0
M. Wt: 254.41 g/mol
InChI Key: CRJBZFQLVNBSHX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Tetradec-12-enyl acetate is a straight-chain lepidopteran pheromone (SCLP) that serves as a critical semiochemical in insect communication. As a high-purity chemical reagent, it is primarily used in entomological research and the development of sustainable agricultural pest management strategies. Main Applications & Research Value: This compound functions as a key component of the sex pheromone blend for various moth species, including the Asian corn borer ( Ostrinia furnacalis ), making it an essential reference standard in pheromone quantification studies . Its primary research applications include studying insect mating behaviors, mechanisms of reproductive isolation, and speciation. Furthermore, it is utilized in the development and optimization of integrated pest management (IPM) programs, where it acts as a mating disruptor or attractant in species-specific traps . Mechanism of Action: In its biological role, (E)-Tetradec-12-enyl acetate is emitted by female moths to attract conspecific males over long distances. When deployed in the field as a mating disruptor, it interferes with the normal reproductive cycle of target pests by saturating the environment with the synthetic pheromone, thereby preventing males from locating females and reducing successful mating . Chemical Profile: • CAS RN: 33189-72-9 • Molecular Formula: C₁₆H₃₀O₂ • Molecular Weight: 254.41 g/mol • Physical Form: Colourless to pale yellow liquid This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B013439 E12-Tetradecenyl acetate CAS No. 35153-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-tetradec-12-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJBZFQLVNBSHX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014908
Record name (E)-Tetradec-12-enyl acetate
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35153-21-0, 54897-70-0
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
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Record name 12-Tetradecen-1-ol acetate
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Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
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Record name (E)-Tetradec-12-enyl acetate
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Record name (E)-tetradec-12-enyl acetate
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Biological Functions and Specificity in Interspecific Chemical Communication

Role as a Sex Pheromone Component in Specific Insect Species

The role of (E)-tetradec-12-enyl acetate (B1210297) as a sex pheromone is most prominently documented in moths of the genus Ostrinia. However, its importance varies significantly even among closely related species, underscoring its role in reproductive isolation.

The European Corn Borer, Ostrinia nubilalis, exists as two distinct pheromone races (Z and E) that use different ratios of (Z)11- and (E)11-tetradecenyl acetate as their primary sex pheromone components. plos.org While (E)-tetradec-12-enyl acetate is not a primary pheromone component for O. nubilalis, research shows that male moths possess olfactory receptors capable of detecting it. plos.org This suggests a latent or ancestral sensory capability.

Studies have identified five sex pheromone receptors in O. nubilalis (OnOr1, 3, 4, 5, and 6). Notably, the receptor OnOr1, when expressed in Xenopus oocytes, responded selectively to (E)-tetradec-12-enyl acetate (E12-14:OAc), showing the strongest activation efficacy for this compound compared to the species' own primary pheromone components. plos.org This finding points to a complex olfactory system where receptors may be tuned to compounds of closely related species, a factor potentially involved in the evolution of pheromone systems and the maintenance of species boundaries. Flight tunnel assays have confirmed that a small percentage (1-5%) of O. nubilalis males can exhibit upwind flight to the pheromone blend of the Asian Corn Borer, which contains E12-14:OAc.

In contrast to its European counterpart, (E)-tetradec-12-enyl acetate is a critical sex pheromone component for the Asian Corn Borer, Ostrinia furnacalis. Females of this species produce a blend of (E)- and (Z)-12-tetradecenyl acetate to attract males for mating. researchgate.netnih.gov The precise ratio of these two isomers is crucial for optimal male attraction and can exhibit significant geographical variation.

Research has identified different ratios in various populations. For instance, a population in China was found to use a blend with an E/Z isomer ratio of 53:47. nih.govnih.gov Another study reported a 2:1 Z/E mixture. In Xinjiang, China, the blend produced by females contained an average of about 39.5% of the E-isomer, and field trapping experiments confirmed that lures mimicking the natural gland ratios were most effective at capturing males. cabidigitallibrary.org The presence of (E)-tetradec-12-enyl acetate in the correct proportion with its Z-isomer is therefore essential for successful mate location in O. furnacalis.

Table 1: Pheromone Blend Ratios in Ostrinia Species

Species Compound 1 Compound 2 Blend Ratio (Z:E) Source(s)
Ostrinia furnacalis (Z)-12-tetradecenyl acetate (E)-12-tetradecenyl acetate 47:53 nih.govnih.gov
Ostrinia furnacalis (Z)-12-tetradecenyl acetate (E)-12-tetradecenyl acetate ~60:40 cabidigitallibrary.org
Ostrinia furnacalis (Z)-12-tetradecenyl acetate (E)-12-tetradecenyl acetate 2:1
Ostrinia nubilalis (Z-race) (Z)-11-tetradecenyl acetate (E)-11-tetradecenyl acetate 97:3 plos.org

The chemical specificity of moth sex pheromones is highlighted when comparing the Ostrinia system to other Lepidopteran pests like the fall armyworm (Spodoptera frugiperda) and leafroller moths (Adoxophyes spp.). These species utilize entirely different sets of chemical compounds for mate attraction, and (E)-tetradec-12-enyl acetate is not among their primary pheromone components.

Spodoptera frugiperda : The essential sex pheromone components for the fall armyworm are (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate. nih.gov Other C12, C14, and C16 acetates and alcohols have been identified as minor or secondary components, but E12-14:OAc is not reported as an active pheromone constituent for this species. google.comnyxxb.cn

Adoxophyes spp. : Species within this genus, such as the summerfruit tortrix moth (Adoxophyes orana), primarily use a blend of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. nih.govnih.gov While other compounds, including different isomers and alcohols, can act as minor components that modulate male attraction, (E)-tetradec-12-enyl acetate is not a known component of their pheromone blend. nih.govherts.ac.uk

This strict species-specificity in pheromone composition is a fundamental mechanism for reproductive isolation among sympatric moth species, ensuring that mating efforts are directed only towards conspecifics.

In Ostrinia furnacalis (Asian Corn Borer)

Mechanism of Olfactory Reception and Signal Transduction

The detection of (E)-tetradec-12-enyl acetate by male moths is a highly sensitive and specific process that begins at the peripheral olfactory system, located in the antennae. Specialized olfactory sensory neurons (OSNs) house specific pheromone receptors that bind to the pheromone molecules, initiating a signal cascade that leads to a behavioral response.

The ability of a male moth to distinguish its species' specific pheromone blend from the chemical noise of the environment is determined by the binding specificity of its pheromone receptors (PRs). As previously noted, the O. nubilalis receptor OnOr1 displays a high degree of selectivity for (E)-tetradec-12-enyl acetate, the key pheromone of the related species O. furnacalis. plos.org This receptor is broadly tuned, meaning it can be activated by several related compounds, but it responds most strongly (i.e., has the highest efficacy) to E12-14:OAc. plos.org

In contrast, other receptors in O. nubilalis, such as OnOr6, are narrowly tuned to the main pheromone component, Z11-tetradecenyl acetate. plos.org This combination of narrowly and broadly tuned receptors within the same olfactory system allows for the detection and discrimination of complex pheromone blends. The specific binding dynamics—the affinity and efficacy of a pheromone molecule to its receptor—are what translate the chemical information of the pheromone into a specific neural signal.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a more powerful technique that combines the separation power of gas chromatography with the sensitivity of the insect antenna as a biological detector. frontiersin.org In a GC-EAD setup, volatile compounds from a sample (such as a female pheromone gland extract) are separated on a GC column. The effluent from the column is split, with one part going to a standard chemical detector (like a Flame Ionization Detector, FID) and the other part passing over an isolated insect antenna. frontiersin.org When a compound that the antenna can detect elutes from the column, the OSNs are stimulated, generating a recordable electrical potential (an EAG response).

Studies on O. furnacalis have used EAG to demonstrate the antennal response of male moths to synthetic blends of (Z)- and (E)-12-tetradecenyl acetate. researchgate.net These experiments show a clear, dose-dependent electrical response in the male antenna when exposed to these compounds, confirming that the antenna is tuned to detect these specific molecules. GC-EAD analysis is crucial for identifying the biologically active components in a natural pheromone extract, as it directly links a specific chemical peak on the chromatogram to a physiological response from the insect's own olfactory system. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
(E)-Tetradec-12-enyl acetate E12-14:OAc
(Z)-Tetradec-12-enyl acetate Z12-14:OAc
(E)-11-Tetradecenyl acetate E11-14:OAc
(Z)-11-Tetradecenyl acetate Z11-14:OAc
(Z)-9-Tetradecenyl acetate Z9-14:OAc
(Z)-7-Dodecenyl acetate Z7-12:OAc

Neural Processing of Pheromone Blends

The neural processing of pheromone blends, including those containing (E)-Tetradec-12-enyl acetate, is a complex process that allows male moths to distinguish between conspecific and heterospecific females. In the Asian corn borer, Ostrinia furnacalis, females release a sex pheromone that is a 1:1 mixture of (Z)-12-tetradecenyl acetate (Z12-14:OAc) and (E)-12-tetradecenyl acetate (E12-14:OAc). frontiersin.org The male's ability to precisely interpret this ratio is crucial for initiating mating behavior.

Studies on O. furnacalis have identified specific olfactory receptors (ORs) responsible for detecting these components. For instance, OfurOR6 is a receptor that responds primarily to E12-14:OAc. frontiersin.org Another receptor, OfurOR4, responds to both Z12-14:OAc and E12-14:OAc, suggesting it may be tuned to the specific 1:1 ratio of the pheromone blend. frontiersin.org This coordinated perception by multiple receptors is thought to be the mechanism that ensures a specific behavioral response. frontiersin.org

In contrast, the European corn borer, Ostrinia nubilalis, uses a different pheromone blend consisting of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate. However, research has shown that some "rare" males of O. nubilalis are attracted to the O. furnacalis pheromone blend. nih.gov Electrophysiological studies revealed that in these rare males, the olfactory receptor neurons (ORNs) show altered responsiveness. nih.gov Specifically, the ORNs that typically respond to the components of the O. furnacalis blend show reduced sensitivity in these rare males, which paradoxically allows them to interpret the heterospecific signal as if it were their own. nih.gov This highlights the intricate tuning of the neural circuitry involved in pheromone perception and its role in reproductive isolation.

Further research into the olfactory systems of hybrids between O. furnacalis and O. nubilalis has provided more insight. researchgate.netpsu.edu These hybrids possess ORNs that can respond to the pheromone components of both parent species. researchgate.netpsu.edu However, the dominance of responsiveness to certain components can explain the behavioral preference of the hybrids for one species' pheromone over the other. researchgate.net This suggests that the evolution of new communication systems can arise from changes in the tuning of these neural processing pathways. nih.gov

Behavioral Ecology of Pheromone-Mediated Interactions

Male Moth Attraction and Courtship Behaviors

(E)-Tetradec-12-enyl acetate is a key component in the sex pheromone blend of several moth species, playing a critical role in attracting males and initiating courtship. In the Asian corn borer, Ostrinia furnacalis, this compound, in conjunction with its Z-isomer, is released by females to attract males from a distance. plos.orgnih.gov The presence of this specific blend in the air triggers a sequence of behaviors in the male moth, starting with upwind flight towards the pheromone source. nih.gov

Upon reaching the vicinity of the female, the pheromone blend continues to influence the male's behavior, leading to close-range courtship displays. These displays can include wing fanning and the extension of hairpencils, which release male-produced pheromones. psu.edu The precise composition of the female's pheromone blend is crucial for the successful progression of these courtship behaviors.

In some species, while a major pheromone component can elicit long-range attraction, other minor components are necessary to trigger the full sequence of courtship and mating behaviors. researchgate.net For instance, in Grapholitha molesta, the addition of minor components to the primary attractant significantly increases landing and close-range behaviors. psu.edu

Influence of Pheromone Blend Ratios on Behavioral Outcomes

The ratio of different components in a pheromone blend is a critical factor that determines the behavioral response of male moths. For Ostrinia furnacalis, a 1:1 ratio of Z12-14:OAc to E12-14:OAc is the most effective for attracting males. frontiersin.org Field tests have demonstrated that any deviation from this ratio leads to a significant reduction in the number of males captured in traps. frontiersin.orgcabidigitallibrary.org This indicates a high degree of specificity in the male's response, which is finely tuned to the blend produced by conspecific females.

This specificity is a common theme in moth chemical communication. The precise ratio of pheromone components acts as a species-specific signal, preventing cross-attraction between closely related species. openagrar.de For example, in Cadra cautella, different ratios of (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecenyl acetate have been shown to have varying levels of effectiveness in disrupting mating, with a 5:1 and 3.3:1 ratio being the most effective. nih.gov

The following table summarizes the optimal pheromone blend ratios for male attraction in different moth species, highlighting the importance of (E)-Tetradec-12-enyl acetate and related compounds.

SpeciesPheromone ComponentsOptimal Ratio for Male Attraction
Ostrinia furnacalis(Z)-12-tetradecenyl acetate & (E)-12-tetradecenyl acetate1:1 frontiersin.org
Ostrinia nubilalis (E-strain)(E)-11-tetradecenyl acetate & (Z)-11-tetradecenyl acetate99:1 nih.gov
Cadra cautella(Z,E)-9,12-tetradecadienyl acetate & (Z)-9-tetradecenyl acetate5:1 and 3.3:1 for mating disruption nih.gov
Grapholitha molesta(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, & (Z)-8-dodecenyl alcoholA specific blend approximating that of the female is most effective. psu.edu

Interspecific Communication and Reproductive Isolation Mechanisms

Pheromone communication systems are a primary mechanism for reproductive isolation among moth species. researchgate.net The species-specificity of pheromone blends, determined by the components present and their precise ratios, ensures that males are attracted to females of their own species. plos.org (E)-Tetradec-12-enyl acetate, as a component of the Ostrinia furnacalis pheromone, is distinct from the (E)-11-tetradecenyl acetate used by the closely related Ostrinia nubilalis. plos.org This difference in the primary pheromone components helps to maintain reproductive isolation between these two species.

However, instances of "rare" males of O. nubilalis being attracted to the O. furnacalis pheromone suggest that the boundaries of this isolation are not absolute. nih.gov This phenomenon is attributed to the broad response specificity of some males, which may be a factor in the evolution of new communication systems. nih.gov The existence of such individuals could potentially lead to hybridization and the formation of new species over evolutionary time.

In addition to the primary attractive components, some species produce compounds that act as behavioral antagonists to other species. psu.edu These antagonists can inhibit the response of heterospecific males, further reinforcing reproductive isolation. The complex interplay of attractants, synergists, and antagonists in pheromone blends creates a robust system for ensuring species-specific mating.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Involved in (E)-Tetradec-12-enyl Acetate (B1210297) Production

The conversion of a common fatty acid precursor, such as palmitic acid (16:Acyl) or myristic acid (14:Acyl), into (E)-Tetradec-12-enyl acetate is accomplished by a specific set of enzymes primarily located in the pheromone glands of the female moth. frontiersin.orgfrontiersin.orgnih.gov

Desaturases are key enzymes that introduce double bonds at specific positions in the fatty acyl chain, a critical step in determining the identity of the final pheromone. nih.govmdpi.com To produce (E)-Tetradec-12-enyl acetate, a Δ12-desaturase is required to create a double bond at the 12th carbon position of a tetradecanoyl-CoA (14-carbon) precursor. The configuration of this double bond (E or Z) is determined by the specific desaturase enzyme. frontiersin.orgnih.gov For instance, in the biosynthesis of the related pheromone (Z,E)-9,12-tetradecadienyl acetate, a novel E12 fatty acyl desaturase was identified from the almond moth, Ephestia cautella, which was essential for creating the E12 double bond. nih.gov Similarly, the production of (E)-Tetradec-12-enyl acetate in O. furnacalis relies on an E12-desaturase to produce the necessary (E)-12-tetradecenoyl precursor. frontiersin.orgfrontiersin.org

Following desaturation, the resulting unsaturated fatty acyl-CoA is converted to the corresponding alcohol by a fatty acyl reductase (FAR). frontiersin.orgnih.gov These enzymes catalyze the reduction of the fatty acyl group to a primary alcohol. frontiersin.orgelifesciences.org The substrate specificity of FARs is crucial for producing species-specific pheromones. nih.gov In the case of (E)-Tetradec-12-enyl acetate, a FAR reduces (E)-12-tetradecenoyl-CoA to (E)-12-tetradecen-1-ol. Research in Ostrinia furnacalis has shown that a specific fatty-acyl reductase, FAR14, is involved in its PBAN-mediated sex pheromone biosynthesis. frontiersin.org

The final step in the biosynthesis is the esterification of the fatty alcohol. frontiersin.orgnih.gov An acetyltransferase, specifically an alcohol-O-acetyltransferase (AAT), catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, forming the acetate ester. researchgate.netnih.gov This conversion of (E)-12-tetradecen-1-ol to (E)-Tetradec-12-enyl acetate is the terminal step in the pathway. alfa-chemistry.com The efficiency of this acetylation can be very high, as demonstrated in engineered yeast systems where the intermediate alcohol was undetectable. nih.gov

Table 1: Key Enzymes in (E)-Tetradec-12-enyl Acetate Biosynthesis

Enzyme ClassSpecific Enzyme ExampleSubstrateProductFunction
Fatty Acyl DesaturaseE12 fatty acyl desaturaseTetradecanoyl-CoA(E)-12-Tetradecenoyl-CoAIntroduces a double bond at the C12 position. frontiersin.orgnih.gov
Fatty Acyl Reductase (FAR)OfurFAR14(E)-12-Tetradecenoyl-CoA(E)-12-Tetradecen-1-olReduces the fatty acyl group to an alcohol. frontiersin.org
AcetyltransferaseAlcohol-O-acetyltransferase (AAT)(E)-12-Tetradecen-1-ol(E)-Tetradec-12-enyl acetateAdds an acetyl group to form the final acetate ester. nih.govalfa-chemistry.com

Role of Desaturases (e.g., E12 fatty acyl desaturase)

Hormonal Regulation of Pheromone Biosynthesis

The production of sex pheromones in moths is not continuous but is instead precisely timed, often occurring during a specific period of the daily cycle (scotophase). wikipedia.orgnih.gov This timing is controlled by a neurohormone known as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.orgplos.org

PBAN is a 33-amino-acid peptide produced in the subesophageal ganglion that acts as the primary trigger for pheromone synthesis. plos.orgusda.gov Upon its release into the hemolymph, PBAN travels to the pheromone gland cells and initiates the biosynthetic cascade. wikipedia.orgnih.govusda.gov In O. furnacalis, the injection of a synthetic PBAN-like peptide resulted in a significant increase in the production of both (Z)- and (E)-tetradec-12-enyl acetate, confirming its regulatory role in this species. frontiersin.orgfrontiersin.org The release of PBAN itself is influenced by factors such as the insect's age and circadian rhythm, and its levels decrease significantly after mating. wikipedia.orgnih.gov

The action of PBAN is initiated when it binds to a specific G-protein coupled receptor (PBAN-R) on the membrane of the pheromone gland cells. wikipedia.orgnih.govplos.org This binding event triggers a signal transduction cascade that is crucial for activating the biosynthetic enzymes. A key event in this cascade is the influx of extracellular calcium ions (Ca²⁺) into the cell, which acts as a critical second messenger. wikipedia.orgusda.govnih.gov

Studies in various moth species have elucidated the downstream effects of this calcium influx. The increased intracellular Ca²⁺ concentration leads to the activation of enzymes like calcineurin (CaN) and protein kinase C (PKC). nih.gov These, in turn, can activate or dephosphorylate key enzymes in the pheromone production pathway. For example, in some moths, CaN activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby providing the necessary precursors for pheromone production. frontiersin.orgnih.gov Furthermore, CaN has been shown to be involved in activating fatty acyl reductases, a later step in the pathway. frontiersin.org This intricate molecular mechanism ensures that the signal from the nervous system (PBAN release) is efficiently translated into the rapid biosynthesis of the pheromone. frontiersin.orgnih.gov

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Regulation

Genetic Basis of Pheromone Production and Variation

The specific composition of a pheromone blend is genetically determined. The genes encoding the key biosynthetic enzymes—desaturases, FARs, and acetyltransferases—are the basis for this specificity. researchgate.netresearchgate.net Transcriptome analysis of pheromone glands has been a powerful tool for identifying candidate genes involved in these pathways. researchgate.netnih.gov

The evolution of new pheromone blends, and thus new species, can be driven by changes in these genes. For example, the expansion and functional diversification of the FAR gene family have been shown to play a significant role in the evolution of pheromone communication in Hymenoptera. elifesciences.org Similarly, mutations in desaturase genes can alter the position or geometry of double bonds, leading to different pheromone components. The ratio of (E)- and (Z)-isomers of tetradec-12-enyl acetate in Ostrinia species, for instance, is a critical factor in reproductive isolation and is under genetic control. The ongoing identification and functional characterization of these genes through techniques like heterologous expression in yeast and RNA interference (RNAi) continue to illuminate the genetic foundation of pheromone production and its evolution. researchgate.netnih.govplos.org

Transcriptomic Analysis of Pheromone Glands

Transcriptomic analysis of the female pheromone glands of insects like the Asian corn borer, Ostrinia furnacalis, has been instrumental in elucidating the molecular underpinnings of pheromone biosynthesis. nih.gov This moth utilizes a specific blend of (Z)- and (E)-tetradec-12-enyl acetate to attract males. nih.gov

Studies have focused on comparing gene expression profiles in pheromone glands under stimulated and unstimulated conditions. The stimulation is often induced by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a key neurohormone that triggers pheromone production in many moth species. nih.govfrontiersin.org By injecting a PBAN-like peptide, researchers can induce a significant increase in the production of both Z12-14:OAc and E12-14:OAc. nih.govfrontiersin.org

Comparing the transcriptomes of PBAN-injected versus saline-injected female moths allows for the identification of differentially expressed genes. These analyses have revealed that key enzymes and signaling proteins are upregulated following PBAN stimulation. For instance, in O. furnacalis, functional analysis demonstrated that the decreased mRNA levels of calcineurin (CaN) and acetyl-CoA carboxylase (ACC) led to a significant drop in sex pheromone production and the female's ability to attract males. nih.gov This approach effectively pinpoints candidate genes that are actively involved in the biosynthetic cascade at the time of pheromone production. nih.gov

Identification of Genes Encoding Biosynthetic Enzymes

The biosynthesis of acetate ester pheromones like (E)-tetradec-12-enyl acetate begins with standard fatty acid synthesis. iastate.edu Through transcriptomic analysis and subsequent functional assays, several key classes of enzymes have been identified as crucial for converting a common fatty acid precursor, like palmitic acid, into the final pheromone component. nih.govresearchgate.net

The primary enzymes involved are:

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the initial regulatory step in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. nih.govresearchgate.net Its activity is essential for providing the building blocks for the growing fatty acid chain.

Fatty Acid Synthase (FAS): A multi-enzyme complex that synthesizes saturated fatty acids, typically palmitic acid (16-carbon) or stearic acid (18-carbon), from acetyl-CoA and malonyl-CoA. iastate.eduresearchgate.net

Fatty Acyl-CoA Desaturases (FADs): These enzymes introduce double bonds at specific positions in the fatty acid chain, which is a critical step for creating the unique structure of most moth pheromones. researchgate.netoup.com For a C14 pheromone, this process often starts with a C16 precursor which is desaturated.

Chain-Shortening Enzymes: To obtain a 14-carbon backbone from a 16-carbon precursor, a controlled cycle of β-oxidation is required. Acyl-CoA oxidases are key enzymes in this chain-shortening process. researchgate.netoup.com

Fatty Acyl-CoA Reductases (FARs): Once the correct chain length and unsaturation are achieved, FARs reduce the fatty acyl-CoA to the corresponding fatty alcohol. researchgate.netoup.com In O. furnacalis, a specific fatty-acyl reductase, FAR14, was implicated in PBAN-mediated pheromone biosynthesis. nih.gov

Alcohol Acetyltransferases (AATs): This is the final enzymatic step for acetate esters. An AAT transfers an acetyl group from acetyl-CoA to the fatty alcohol, forming the final acetate ester pheromone. nih.gov

The following table summarizes the key enzymes and their roles in the biosynthesis of (E)-tetradec-12-enyl acetate.

Enzyme ClassAbbreviationFunction in BiosynthesisSource
Acetyl-CoA CarboxylaseACCCatalyzes the formation of malonyl-CoA from acetyl-CoA, the initial step of fatty acid synthesis. nih.gov
Fatty Acid SynthaseFASSynthesizes C16/C18 saturated fatty acid precursors. iastate.eduresearchgate.net
Fatty Acyl-CoA DesaturaseFADIntroduces a double bond at a specific position (e.g., Δ11) in the fatty acid chain. researchgate.net
Acyl-CoA OxidaseACOXInvolved in the chain-shortening of the fatty acid precursor from C16 to C14 via β-oxidation. researchgate.net
Fatty Acyl-CoA ReductaseFARReduces the C14 unsaturated fatty acyl-CoA to its corresponding alcohol (e.g., (E)-tetradec-12-en-1-ol). nih.govresearchgate.net
Alcohol AcetyltransferaseAATCatalyzes the final esterification step, converting the fatty alcohol to an acetate ester. nih.gov

Bioproduction and Metabolic Engineering for Pheromone Synthesis

The chemical synthesis of insect pheromones can be expensive and often involves hazardous materials. engconfintl.org Consequently, there is significant interest in developing bio-based production methods using metabolically engineered microorganisms. usda.govera-learn.eu

Reconstruction of Biosynthetic Pathways in Heterologous Systems (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a widely used host for the production of valuable chemicals, including insect pheromones. frontiersin.org Its native fatty acid metabolism produces the same C16 and C18 fatty acid precursors used by insects, making it an ideal chassis for reconstructing pheromone biosynthetic pathways. frontiersin.org

The reconstruction process involves introducing the specific insect genes identified through transcriptomics into the yeast genome. engconfintl.org This typically includes:

A specific fatty acyl-CoA desaturase to create the correct double bond geometry and position.

A fatty acyl-CoA reductase to convert the engineered fatty acid into the alcohol precursor.

An alcohol acetyltransferase to complete the synthesis of the acetate ester. nih.gov

Researchers have successfully expressed pheromone-gland-specific FARs from insects in S. cerevisiae, resulting in the production of the corresponding fatty alcohols. frontiersin.org To produce specific chain lengths not native to yeast, such as C14, pathways can be further engineered. This may involve introducing chain-shortening enzymes or modifying the yeast's own fatty acid synthase complex. oup.com By combining enzymes from different insect species, it is possible to create novel pathways in yeast for a wide range of pheromone molecules. oup.comfrontiersin.org

Optimization of Bioproduction for Economically Competitive Methods

While reconstructing the pathway is the first step, significant metabolic engineering is required to achieve production titers that are economically competitive with chemical synthesis. engconfintl.org Several strategies are employed to optimize the yeast cell factory:

Increasing Precursor Supply: The central metabolite acetyl-CoA is the fundamental building block for fatty acids. Overexpressing native yeast enzymes like acetyl-CoA synthetase (ACS) can increase the intracellular pool of acetyl-CoA, channeling more carbon toward the pheromone pathway. nih.govmdpi.com

Eliminating Competing Pathways: To maximize the carbon flux towards the desired product, competing metabolic pathways are often downregulated or knocked out. This includes pathways that lead to the formation of storage lipids (triglycerides) or the degradation of fatty acid intermediates. frontiersin.org

Optimizing Enzyme Expression and Cofactor Availability: Fine-tuning the expression levels of the heterologous enzymes is crucial. Additionally, ensuring an adequate supply of cofactors like NADPH, which is required by fatty acyl-CoA reductases, can further boost production.

Fermentation Process Optimization: Beyond genetic engineering, optimizing the fermentation conditions (e.g., media composition, temperature, pH) is critical. engconfintl.org

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for (E)-Tetradec-12-enyl Acetate (B1210297)

The total synthesis of (E)-tetradec-12-enyl acetate can be achieved through various routes, often starting from readily available chemical precursors. These methods are designed to build the 14-carbon chain and introduce the double bond and acetate functional group at the correct positions.

Synthesis from Commercially Available Precursors

A common strategy for the synthesis of long-chain unsaturated acetates like (E)-tetradec-12-enyl acetate involves the use of commercially available starting materials. For instance, a synthesis can commence with a long-chain alkene or alkyne that undergoes a series of chemical transformations. herts.ac.uk Another approach begins with cost-effective diols, such as 1,12-dodecanediol. This diol can undergo selective mono-acetylation, followed by oxidation and subsequent reactions to extend the carbon chain and introduce the required double bond.

The following table outlines a synthetic route starting from 1,12-dodecanediol:

StepReactionReagents and ConditionsIntermediate/Product
1Mono-acetylationAcetic acid, sulfuric acid (catalyst), reflux12-acetoxy-1-dodecanol
2OxidationPyridinium chlorochromate (PCC), dichloromethane12-acetoxy-1-dodecanal
3Wittig ReactionA suitable phosphonium (B103445) ylide(E)-tetradec-12-enyl acetate

Stereoselective Synthesis of the E-isomer

Achieving the correct (E) or trans configuration of the double bond is a critical aspect of the synthesis. Several stereoselective methods are employed to ensure high isomeric purity.

One effective method is the Wittig reaction , which is a cornerstone for creating trans-configured alkenes. This reaction involves the use of a non-stabilized ylide which reacts with an aldehyde to form the alkene. Temperature control is a key parameter to minimize side reactions.

Another powerful technique is the dissolving metal reduction of an alkyne precursor. Using sodium in liquid ammonia (B1221849) selectively produces the trans-alkene, avoiding catalysts that favor the cis-isomer. This method is known for its high (E)-selectivity and scalability.

Hydroformylation and Reduction Steps in Synthetic Routes

Hydroformylation is a key process that can be incorporated into the synthesis of (E)-tetradec-12-enyl acetate. herts.ac.ukherts.ac.uk This reaction introduces a formyl group (CHO) onto an alkene, creating an aldehyde intermediate. herts.ac.ukherts.ac.uk This aldehyde can then be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminium hydride. herts.ac.ukherts.ac.uk

The general sequence involving hydroformylation and reduction is as follows:

Hydroformylation: An alkene is reacted with carbon monoxide and hydrogen in the presence of a catalyst (often rhodium-based) to yield an aldehyde. mdpi.com

Reduction: The resulting aldehyde is then reduced to a primary alcohol. herts.ac.ukherts.ac.uk

Acetylation Techniques

The final step in many synthetic routes is the acetylation of the alcohol precursor to form the target ester, (E)-tetradec-12-enyl acetate. herts.ac.ukherts.ac.uk This is typically achieved by reacting the corresponding (E)-tetradec-12-en-1-ol with an acetylating agent.

Common acetylation methods include:

Reaction with Acetic Anhydride: This is often carried out in the presence of a base like pyridine (B92270) or triethylamine.

Reaction with Acetyl Chloride: This is another effective method, usually performed in the presence of a catalyst. herts.ac.ukherts.ac.uk

The reaction is typically monitored to completion, and the crude product is then purified.

Challenges and Advancements in Stereocontrol

A significant challenge in the synthesis of (E)-tetradec-12-enyl acetate is controlling the stereochemistry of the double bond to ensure a high purity of the (E)-isomer, as the presence of the (Z)-isomer can be inhibitory to its biological function. sci-hub.se

Methods for Ensuring High E-isomer Purity

Several advanced techniques and purification methods are employed to achieve high (E)-isomer purity.

Stereoselective Olefination Reactions: As mentioned, the Wittig reaction and dissolving metal reductions are primary methods for establishing the (E)-configuration. Additionally, other olefination reactions like the Julia and Horner-Wadsworth-Emmons reactions can be optimized for (E)-selectivity.

Chromatographic Purification: After synthesis, the separation of (E) and (Z) isomers is often necessary. Silver nitrate-impregnated silica (B1680970) gel chromatography is a highly effective technique that leverages the differential complexation of silver ions with the double bonds of the isomers. Gas chromatography (GC) on specialized columns can also be used to resolve and quantify the isomeric ratio.

Isomerization: In some cases, a mixture of isomers can be treated to favor the formation of the more stable (E)-isomer. For example, ruthenium hydride complexes can be used to isomerize the (Z)-isomer to the (E)-form, followed by purification.

The table below summarizes key methods for ensuring high E-isomer purity:

MethodDescriptionKey Advantages
Wittig Reaction Reaction of a non-stabilized ylide with an aldehyde. Good stereoselectivity for the E-isomer.
Dissolving Metal Reduction Reduction of an alkyne using sodium in liquid ammonia. High E-selectivity (>95%) and scalability.
Silver Nitrate Chromatography Separation of isomers based on differential complexation. Effective for purifying the E-isomer from the Z-isomer.
Ruthenium-Catalyzed Isomerization Conversion of the Z-isomer to the E-isomer. Can increase the yield of the desired E-isomer.

Impact of Trace Impurities on Biological Activity

The biological activity of pheromones like (E)-Tetradec-12-enyl acetate can be significantly influenced by the presence of trace impurities. In many insect species, the precise ratio of pheromone components is crucial for an effective behavioral response, and even small deviations can lead to a loss of attraction or, in some cases, behavioral antagonism. nih.gov

A primary source of impurity is the presence of its geometric isomer, (Z)-12-tetradecenyl acetate. For many moth species, a specific blend of E and Z isomers is required to elicit a maximal response. For instance, the Asian corn borer, Ostrinia furnacalis, uses a blend of (E)-12- and (Z)-12-tetradecenyl acetate as its sex pheromone. researchgate.netsakura.ne.jp The presence of an incorrect isomer ratio can disrupt the olfactory signals processed by the male moth's antennal neurons, leading to a reduced or altered behavioral outcome. psu.eduslu.se Studies have shown that even a small percentage of an antagonistic isomer can significantly decrease the attractiveness of a pheromone lure.

The concept of "balanced olfactory antagonism" suggests that maximal attraction occurs when all pheromone components are present in optimal ratios without other interfering compounds. nih.gov The introduction of impurities can disrupt this balance. For example, while the European corn borer (Ostrinia nubilalis) primarily uses (E)-11- and (Z)-11-tetradecenyl acetate, it can also detect (E)-12- and (Z)-12-tetradecenyl acetate, which are components of the O. furnacalis pheromone. nih.govbio-conferences.org The response of O. nubilalis to its own pheromone can be altered by the presence of these other compounds, highlighting the cross-species impact of structurally similar molecules. researchgate.netpsu.edu

Furthermore, impurities can arise from the synthesis process or degradation of the active compound. These impurities may not be isomeric but can still interfere with the insect's chemoreception. Volatiles from non-host plants, for instance, can sometimes act as disruptive cues, affecting the sensitivity of pheromone-specific olfactory receptor neurons. d-nb.info Therefore, high isomeric and chemical purity is often essential for the successful application of (E)-Tetradec-12-enyl acetate in pest management strategies that rely on pheromone-based mating disruption or monitoring. acs.org

The table below summarizes the effects of specific impurities on related pheromone systems, illustrating the general principles of how trace compounds can impact biological activity.

Pheromone System Impurity/Antagonist Observed Effect
Ostrinia furnacalis(Z)-9-tetradecenyl acetateBehavioral antagonist. slu.se
Ostrinia nubilalis (E-strain)(Z)-12-tetradecenyl acetateReduced responsiveness in specific olfactory receptor neurons. psu.edu
Sea Lamprey (Petromyzon marinus)Petromyzonol tetrasulfate (3sPZS)Synergistically disrupts female attraction to the male pheromone when mixed with PZS. nih.gov
Various Moth SpeciesNon-host plant volatiles (e.g., thymol)Can disrupt pheromone-guided behavior by interfering with detection at the peripheral level. d-nb.info

Analytical Techniques for Structural Confirmation and Purity Assessment

Gas chromatography (GC) is a primary technique for the analysis and separation of volatile compounds like (E)-Tetradec-12-enyl acetate and its isomers. The separation of (E) and (Z) isomers is typically achieved using a polar capillary column, such as one coated with a wax-type stationary phase (e.g., Carbowax 20M or DB-WAX). Due to differences in their polarity and shape, the (Z)-isomer generally has a shorter retention time and elutes before the (E)-isomer on these columns. The use of temperature programming allows for the effective resolution of these isomers, which is critical for determining the isomeric purity of a synthetic pheromone batch. jmaterenvironsci.com The relative peak areas in the resulting chromatogram can be used to quantify the ratio of the isomers present. nist.gov

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is another valuable tool for isomer validation and purification. tandfonline.com While GC is often preferred for its high resolution of volatile isomers, HPLC can be advantageous for preparative-scale separations to isolate pure isomers. sielc.com In RP-HPLC, a nonpolar stationary phase (like ODS or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. tandfonline.comsielc.com Under these conditions, separation is based on the hydrophobicity and slight differences in the spatial configuration of the isomers. However, geometrical and double-bond positional isomers can sometimes have very similar retention times in standard RP-HPLC, making complete resolution challenging. tandfonline.com Specialized columns, such as those with phenyl hydride or cholesterol-based stationary phases, can offer improved selectivity for cis/trans isomers by differentiating based on molecular shape. mtc-usa.com

The following table outlines the typical chromatographic conditions for the analysis of tetradecenyl acetate isomers.

Technique Column Type Mobile/Carrier Phase Typical Elution Order Detection
GC Polar Capillary (e.g., DB-WAX, Carbowax 20M)Helium(Z)-isomer elutes before (E)-isomerFlame Ionization Detector (FID), Mass Spectrometry (MS)
HPLC Reversed-Phase (e.g., ODS, C18, Phenyl Hydride)Acetonitrile/WaterVaries, but often similar retention times for E/Z isomersUV (at low wavelengths), Refractive Index (RI), MS

Mass spectrometry (MS), frequently coupled with gas chromatography (GC-MS), is an indispensable technique for the identification and structural characterization of (E)-Tetradec-12-enyl acetate. sakura.ne.jpjmaterenvironsci.com In MS, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak (M+), which corresponds to the mass of the intact molecule, can be observed, although it may be weak for long-chain aliphatic esters. libretexts.orgmiamioh.edu For (E)-Tetradec-12-enyl acetate (C16H30O2), the monoisotopic mass is 254.22 g/mol . epa.gov

The fragmentation pattern observed in the mass spectrum provides crucial structural information. Esters like (E)-Tetradec-12-enyl acetate undergo characteristic fragmentation pathways. A common fragmentation is the loss of the acetoxy group or acetic acid. A prominent peak is often observed at m/z 61, corresponding to protonated acetic acid [CH3COOH2]+, which is indicative of an acetate ester. Another characteristic fragmentation is the McLafferty rearrangement, which can occur in esters with sufficiently long alkyl chains. miamioh.edu The fragmentation pattern for aliphatic compounds also typically shows clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH2 groups. libretexts.org

The identification of an unknown compound is achieved by comparing its obtained mass spectrum with reference spectra from established databases like the NIST WebBook. nist.gov Selected Ion Monitoring (SIM) mode in GC-MS can be used to enhance sensitivity and selectivity for detecting specific known compounds in a complex mixture by monitoring only for characteristic fragment ions. sakura.ne.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the complete structural elucidation of organic molecules like (E)-Tetradec-12-enyl acetate. researchgate.netuou.ac.in Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org

In the ¹H NMR spectrum of (E)-Tetradec-12-enyl acetate, key signals allow for the confirmation of its structure:

Olefinic Protons (-CH=CH-): The protons on the double bond typically appear as a multiplet in the range of δ 5.3-5.4 ppm. The coupling constant (J-value) between these protons is characteristic of the double bond's geometry. For the (E) or trans configuration, the coupling constant is typically larger (around 15 Hz), whereas for the (Z) or cis configuration, it is smaller (around 10-12 Hz).

Methylene (B1212753) Protons adjacent to Oxygen (-CH₂OAc): These protons appear as a triplet at approximately δ 4.0-4.1 ppm.

Acetyl Protons (-OCOCH₃): A sharp singlet corresponding to the three protons of the methyl group in the acetate function is found at around δ 2.0 ppm.

Alkyl Protons: The remaining methylene groups in the long aliphatic chain produce a complex series of signals in the upfield region of the spectrum, typically between δ 1.2-2.1 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For (E)-Tetradec-12-enyl acetate, characteristic chemical shifts would include:

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 171 ppm.

Olefinic Carbons (-C=C-): Two signals in the range of δ 120-135 ppm.

Carbon adjacent to Oxygen (-CH₂OAc): A signal around δ 64 ppm.

Acetyl Carbon (-OCOCH₃): A signal around δ 21 ppm.

Aliphatic Carbons: Multiple signals in the range of δ 20-40 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the exact placement of the double bond and the acetate group, thus providing unambiguous structural elucidation. core.ac.ukhebmu.edu.cn

The following table presents typical predicted ¹H and ¹³C NMR chemical shifts for (E)-Tetradec-12-enyl acetate. Actual values can vary slightly depending on the solvent and experimental conditions.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
CH₃-CH=~1.60 ppm~17.9 ppm
CH₃-C=O~2.04 ppm~21.0 ppm
-CH₂- (chain)~1.2-1.4 ppm~25-30 ppm
-CH₂-CH₂-OAc~1.62 ppm~25.9 ppm
-CH₂-C=O~4.05 ppm (t)~64.7 ppm
-CH=CH-~5.3-5.4 ppm (m)~125-132 ppm
C=O-~171.2 ppm

Research Applications in Integrated Pest Management Ipm

Pheromone-Based Monitoring Strategies

Effective pest management begins with accurate population surveillance. Pheromone-based monitoring strategies utilizing (E)-tetradec-12-enyl acetate (B1210297) provide a sensitive and species-specific method for detecting the presence and estimating the population density of target pests.

(E)-Tetradec-12-enyl acetate is a key attractant used in baiting insect traps for monitoring purposes. nih.gov These traps are essential for early pest detection, tracking population dynamics, and making informed decisions about the timing and necessity of control interventions. mdpi.com For instance, in the case of the Asian corn borer, Ostrinia furnacalis, sex pheromone bait traps containing (E)-tetradec-12-enyl acetate and its Z-isomer are widely used for monitoring and large-scale trapping in China and other Asian regions. frontiersin.org Similarly, this compound is a major sex pheromone component for many stored-product moth species and is used globally for their detection and monitoring in food storage facilities. nih.govnih.gov The data gathered from these traps help in creating accurate pest population models, which are crucial for effective IPM.

Research has also focused on optimizing the trapping systems themselves. Studies have evaluated different trap designs, such as dry bucket traps and Delta traps with various adhesives, to improve the efficacy of capturing target species while facilitating the screening of non-target moths. researchgate.net The quality of the captured specimens is also a consideration, as it impacts the ease and accuracy of identification.

The effectiveness of pheromone lures often depends on a precise blend of multiple components and a specific release rate. Research has shown that for many species, a combination of (E)-tetradec-12-enyl acetate with other compounds, often its geometric isomers or other acetates and alcohols, is necessary for optimal attraction. For example, the female Asian corn borer, Ostrinia furnacalis, uses a blend of (E)-tetradec-12-enyl acetate and (Z)-tetradec-12-enyl acetate in a specific ratio to attract males. frontiersin.org Similarly, the sex pheromone of the Indian meal moth, Plodia interpunctella, includes (Z,E)-9,12-tetradecadienyl acetate and an alcohol, with the highest trapping efficacy observed at a specific ratio and dose. mdpi.com

The release rate of the pheromone from the lure is another critical factor that is optimized to mimic the natural release by the female insect. This ensures a consistent and effective attraction of males to the traps over a desired period. The development of specialized dispensers, such as the SPLAT (Specialized Pheromone and Lure Application Technology) matrix, allows for a controlled and prolonged release of the pheromone blend in the field. nih.gov

Utilization in Insect Traps for Population Surveillance

Mating Disruption as a Pest Control Tactic

Mating disruption is a powerful pest control method that involves permeating the atmosphere with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting their reproductive cycle. (E)-Tetradec-12-enyl acetate is a key component in many mating disruption formulations.

The primary mechanism behind mating disruption is the interference with the chemical communication between male and female insects. Several hypotheses explain how this occurs:

Competitive Attraction (False-trail Following): A high concentration of synthetic pheromone creates numerous false trails, leading males away from receptive females. mdpi.com

Non-competitive Mechanisms:

Sensory Adaptation/Habituation: Prolonged exposure to high concentrations of the pheromone can cause the male's antennal receptors to become less sensitive, or the central nervous system to habituate, rendering them unable to respond to the lower concentrations of pheromone released by females. mdpi.com

Camouflage: The synthetic pheromone saturates the environment, masking the natural pheromone plumes released by females, making it impossible for males to locate them.

Studies on various moth species, including the tropical warehouse moth Ephestia cautella, have demonstrated that increasing the concentration of (Z,E)-9,12-tetradecadienyl acetate leads to a higher percentage of mating disruption. openagrar.dedoaj.org The presence of airflow can further enhance the dispersion of the pheromone and increase the efficacy of mating disruption. openagrar.de

Field trials are crucial for evaluating the effectiveness of mating disruption strategies under real-world conditions. These studies typically measure the reduction in male moth catches in pheromone-baited traps within the treated area (trap shutdown) and the subsequent reduction in crop damage. For the Chilean leafroller, Proeulia auraria, field trials using a pheromone blend applied with SPLAT dispensers resulted in over 99% mating disruption and trap shutdown for at least five months. nih.gov

Mating disruption is considered an environmentally friendly pest control method. Because pheromones are species-specific, they have minimal impact on non-target organisms, including beneficial insects, wildlife, and humans. This high level of specificity helps to preserve biodiversity within the agricultural ecosystem. The use of pheromones also reduces the reliance on broad-spectrum insecticides, thereby minimizing environmental contamination and the risk of pesticide residues in food. nih.gov

Table 1: Field Efficacy of Mating Disruption Using (E)-Tetradec-12-enyl Acetate and its Analogs

Pest Species Pheromone Blend Components Application Method Efficacy Measurement Result Reference
Chilean leafroller (Proeulia auraria) (E)-11-tetradecenyl acetate, (E)-11-tetradecenol, and others 250 SPLAT point sources/ha Mating disruption & trap shutdown >99% for at least 5 months nih.gov
Tropical warehouse moth (Ephestia cautella) (Z,E)-9,12-tetradecadienyl acetate Various concentrations in a cubicle Mating percentage Lower mating percentages than control openagrar.de
Cotton bollworm (Helicoverpa armigera) Yeast-derived pheromones Mating disruption dispensers Male captures & crop damage 99.2-100% suppression of male captures; lower crop damage mdpi.com

This table is interactive. Click on the headers to sort the data.

A potential concern with the long-term and widespread use of any pest control tactic is the development of resistance. In the context of mating disruption, resistance could manifest as changes in the insect's reproductive behavior or physiology that allow them to overcome the disruptive effects of the synthetic pheromone.

One of the first documented cases of resistance to a pheromone-based mating disruptant was observed in the smaller tea tortrix, Adoxophyes honmai. After years of continuous use of a mating disruptant composed of (Z)-11-tetradecenyl acetate, its effectiveness in reducing trap catches significantly decreased. This suggests that the insect population had evolved some level of resistance to the disruptive effects of the single-component lure. researchgate.net This highlights the importance of monitoring the efficacy of mating disruption programs over time and potentially rotating or using more complex pheromone blends to mitigate the development of resistance.

Field Efficacy and Environmental Impact Assessments

Impact on Target and Non-Target Organisms

The application of synthetic pheromones in Integrated Pest Management (IPM) hinges on their ability to selectively influence the behavior of a target pest species while minimizing effects on the broader ecosystem. This section details the specificity of (E)-Tetradec-12-enyl acetate and examines the ecological impact on organisms other than the intended target.

Specificity of Pheromone Action

The effectiveness and environmental safety of (E)-Tetradec-12-enyl acetate as a pest management tool are fundamentally linked to its high degree of specificity. This specificity is not derived from the action of the single molecule alone, but from its role as a critical component within a precise, multi-component chemical signature, or pheromone blend, that is recognized by a specific target insect species.

Research has identified (E)-Tetradec-12-enyl acetate as a key sex pheromone component for several lepidopteran pests, most notably the Asian corn borer, Ostrinia furnacalis. nih.gov For this species, males are attracted not by (E)-Tetradec-12-enyl acetate in isolation, but by a specific blend containing both (E)-Tetradec-12-enyl acetate (E12-14:OAc) and its geometric isomer, (Z)-tetradec-12-enyl acetate (Z12-14:OAc). nih.govfrontiersin.org The ratio of these components is crucial for eliciting a behavioral response; in O. furnacalis, the naturally produced female pheromone consists of these two compounds in an approximate 53:47 ratio of Z to E isomers. nih.gov Synthetic blends mimicking this ratio have been shown in electroantennogram (EAG) studies to generate significant electrical responses in the antennae of male O. furnacalis moths, confirming the blend's biological activity. researchgate.net

The specificity of this chemical communication is rooted in the insect's olfactory system. Male moths possess specialized olfactory receptor neurons on their antennae that are finely tuned to detect the specific molecules and their respective ratios present in the female's pheromone plume. thegoodscentscompany.com This lock-and-key mechanism ensures that only males of the same species are strongly attracted, preventing interspecies mating.

While a major component for some species, (E)-Tetradec-12-enyl acetate can also act as a minor component in the pheromone blends of other moths, such as the Egyptian cotton leafworm, Spodoptera littoralis. nih.gov In this context, its presence alongside other different major and minor compounds creates a unique pheromonal signature specific to that species. This demonstrates that specificity is achieved through the unique combination and concentration of multiple chemical constituents.

Table 1: Role of (E)-Tetradec-12-enyl acetate in Target Pest Pheromone Blends

Target OrganismRole of (E)-Tetradec-12-enyl acetateOther Key Pheromone Components in BlendReference
Asian corn borer (Ostrinia furnacalis)Major Component(Z)-Tetradec-12-enyl acetate nih.govresearchgate.net
Egyptian cotton leafworm (Spodoptera littoralis)Minor Component(Z,E)-9,11-Tetradecadienyl acetate, (E,E)-10,12-Tetradecadienyl acetate nih.govcsic.es

Ecological Impact Studies on Non-Target Organisms

A primary advantage of using straight-chained lepidopteran pheromones like (E)-Tetradec-12-enyl acetate in IPM is their minimal ecological footprint. csic.es The high specificity of the pheromone blend means it is inherently unlikely to affect organisms outside the target pest group. Regulatory bodies and scientific studies have consistently found that these types of biochemical pesticides pose a low risk to non-target organisms.

High Specificity : The pheromones act on a very select group of insects and are not toxic or behaviorally active for other taxa. epa.gov

Low Environmental Concentration : Pheromones are deployed in the environment in very small, precisely controlled amounts, which minimizes potential exposure to non-target species. epa.gov

Based on these principles, the EPA has often waived the requirement for extensive toxicology and environmental fate data for the registration of new straight-chained lepidopteran pheromone products, as the risk is considered negligible. epa.gov This regulatory position is supported by the widespread use of these compounds over several decades without significant reports of adverse environmental effects. The use of pheromones for mating disruption or mass trapping is considered an environmentally benign method that helps reduce the reliance on broad-spectrum conventional insecticides, thereby preserving populations of beneficial insects such as pollinators and natural enemies of pests. csic.es

Table 2: Summary of Ecological Impact Assessment for Straight-Chained Lepidopteran Pheromones (SCLPs)

Non-Target GroupAssessed Impact/RiskRationaleReference
Mammals & BirdsAdverse effects not expectedLow toxicity profile of the chemical class; low environmental exposure. epa.gov
Aquatic OrganismsAdverse effects not expectedLow amounts released into the environment; precautionary labeling further mitigates risk. epa.gov
Beneficial Insects (e.g., predators, parasitoids)Minimal impactHigh species-specificity of the pheromone signal prevents behavioral interference. csic.es
General Ecosystem & BiodiversityLow riskConsidered an environmentally benign tool compatible with sustainable pest management goals. csic.esweblaw.ch

Advanced Research Directions and Future Perspectives

Structure-Activity Relationship (SAR) Studies of (E)-Tetradec-12-enyl Acetate (B1210297) and Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular structure of (E)-Tetradec-12-enyl acetate and its chemical relatives correlates with their biological activity at the receptor level. This knowledge is fundamental to designing more potent and selective pheromone-based products.

Computational methods are increasingly employed to predict the interactions between pheromone molecules and their corresponding protein receptors in insect antennae. umpr.ac.idumpr.ac.id Molecular docking simulations, for instance, can estimate the binding affinity and orientation of a ligand within the active site of a receptor protein. umpr.ac.idresearchgate.net These in silico techniques help researchers understand why specific structural features of (E)-Tetradec-12-enyl acetate are essential for its function.

For example, computational modeling can be used to assess the steric hindrance effects of impurities, such as the (Z)-isomer, on the binding of the primary (E)-isomer to its target receptor. Advanced approaches like Boltzmann-Enhanced Generative Adversarial Networks (BEGAN) are being developed to design novel molecules with high predicted binding affinities for specific insect pheromone receptors, accelerating the discovery of new active compounds. biorxiv.org The process often involves using platforms like AutoDock Vina to calculate binding energies and Discovery Studio to visualize the intricate intermolecular interactions between the ligand and the amino acid residues of the protein. umpr.ac.idresearchgate.netsciencebiology.org Such studies have been applied to various structurally similar compounds, providing a framework for analyzing (E)-Tetradec-12-enyl acetate. umpr.ac.id

Table 1: Computational Tools and Their Applications in Pheromone Research

Tool/TechniqueApplicationPurposeRelevant Findings
Molecular Docking (e.g., AutoDock Vina, PyRx) Ligand-protein interaction simulationPredicts binding affinity (ΔG; kcal/mol) and pose of a pheromone in a receptor's active site. umpr.ac.idsciencebiology.orgLower binding energy suggests stronger, more effective ligand-target interactions. umpr.ac.id Helps explain the high specificity of pheromone receptors.
Generative Adversarial Networks (GANs) De novo molecule designGenerates novel molecular structures optimized for high binding affinity to a target receptor. biorxiv.orgCan enhance datasets and progressively refine molecular designs toward desired properties. biorxiv.org
Molecular Visualization (e.g., Discovery Studio) 3D/2D Interaction AnalysisVisualizes hydrogen bonds, hydrophobic interactions, and other forces between the pheromone and receptor. umpr.ac.idresearchgate.netProvides a qualitative understanding of the key structural features required for biological activity. researchgate.net

Building on insights from SAR and computational studies, chemists design and synthesize novel analogues of (E)-Tetradec-12-enyl acetate. The goal is to create molecules that may be more stable, more potent, or easier to manufacture than the natural compound. The synthesis of analogues with modified core structures or altered side chain lengths is a common strategy to probe their effect on biological activity. nih.gov

A convenient total synthesis for both (Z)- and (E)-12-tetradecenyl acetate has been achieved using brassylic acid as a starting material, demonstrating a cost-effective and high-yielding pathway. researchgate.net Other synthetic strategies involve key steps like the Wittig reaction, alkylation of alkynes, and Knoevenagel condensation to construct the necessary unsaturated carbon-carbon bonds. nyxxb.cn Furthermore, the emerging field of metabolic engineering offers a biological route for production. nih.gov Scientists have successfully engineered yeast (Saccharomyces cerevisiae) to produce complex pheromones by introducing a combination of genes from different organisms that code for the required desaturases, reductases, and acetyltransferases. nih.gov This bioproduction method paves the way for the sustainable and potentially more economical synthesis of existing pheromones and novel analogues. nih.gov

Computational Modeling and Molecular Docking

Exploration of Synergistic and Antagonistic Effects in Pheromone Blends

(E)-Tetradec-12-enyl acetate often functions as part of a multi-component blend. For many moth species, including the Asian corn borer (Ostrinia furnacalis), the precise ratio of (E)- and (Z)-isomers is critical for eliciting a full behavioral response. researchgate.netfrontiersin.org Research focuses on deciphering the roles of individual components and their interactions, which can be either synergistic or antagonistic.

Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For instance, studies on related tetradecenyl acetates have shown that specific blends can have significantly enhanced efficacy in the field compared to individual isomers.

Antagonism occurs when one compound inhibits or reduces the activity of another. Even trace amounts of an incorrect isomer or a compound from a different species can disrupt the binding of the primary pheromone to its receptor, effectively blocking the communication channel. epdf.pub

The ratio of components is a key factor, as demonstrated by the development of a synthetic pheromone for the Asian Corn Borer with a specific 27:73 (Z:E) isomer ratio, which showed good activity in electroantennogram (EAG) tests. researchgate.net Understanding these complex interactions is essential for developing effective and highly selective lures for pest monitoring and mating disruption. researchgate.net

Development of Novel Pheromone Delivery Systems

The practical effectiveness of (E)-Tetradec-12-enyl acetate in the field depends heavily on its delivery system. Advanced research is focused on creating formulations that protect the volatile pheromone from environmental degradation and control its release rate over an extended period.

Micro- and nanotechnology offer powerful tools for creating advanced pheromone dispensers. mdpi.com By encapsulating (E)-Tetradec-12-enyl acetate within microscopic or nanoscopic carriers, its stability against light and heat can be improved, and its release can be precisely controlled. mdpi.com

Materials being explored for this purpose include:

Polymeric Microcapsules: These are created by methods like interfacial polymerization, where the pheromone is enclosed within a polymer shell. mdpi.com

Nanoparticles: Various nanomaterials, including those made from silica (B1680970), chitosan, and other biocompatible substances, can be used as carriers. mdpi.comnih.govmdpi-res.com These systems feature a high surface-area-to-volume ratio, allowing for high pheromone loading. mdpi.com

Metal-Organic Frameworks (MOFs): These are crystalline materials with porous structures that can store and slowly release guest molecules like pheromones. nih.gov

These technologies aim to create "intelligent" release systems that can respond to environmental stimuli. mdpi.com

Gel-based formulations represent another promising avenue for the sustained release of insect pheromones. A patent has been filed for an insect pest-targeting gel composition specifically designed for the sustained release of compounds including 12E-Tetradecenyl acetate. google.com These gels act as a matrix from which the pheromone can slowly diffuse over time.

Furthermore, stimuli-responsive materials are being developed for "on-demand" release. Light-controlled systems, for example, might use microcapsules that change their permeability or degrade when exposed to specific wavelengths of light, such as UV radiation. mdpi.com This could allow for pheromone release to be timed with periods of peak insect activity, maximizing efficiency and minimizing waste.

Micro- and Nanomaterials for Controlled Release

Integration of Pheromone Research with Genomics and Proteomics

Recent technological advancements have enabled researchers to explore the intricate molecular machinery behind the production and perception of pheromones like (E)-Tetradec-12-enyl acetate. By combining genomic and proteomic approaches, scientists can now identify the specific genes and proteins that govern these complex biological systems. nih.govmdpi.com

Functional genomics provides powerful tools to dissect the genetic basis of olfaction. For moths, this often involves analyzing the transcriptomes of antennae—the primary olfactory organs—to identify genes responsible for detecting specific pheromone components. mdpi.comannualreviews.org The detection of female-released sex pheromones is mediated by pheromone receptors (PRs) expressed in sensory neurons on the male's antennae. frontiersin.org These PRs are part of a specialized subfamily of olfactory receptors and are crucial for species-specific mate recognition. frontiersin.orgfrontiersin.org

In the context of (E)-Tetradec-12-enyl acetate, research has focused on the genus Ostrinia. The Asian corn borer (O. furnacalis) is notable for using (E)-12- and (Z)-12-tetradecenyl acetate, a significant shift from the (E)-11- and (Z)-11-tetradecenyl acetates used by its close relatives, the European corn borer (O. nubilalis) and the Adzuki bean borer (O. scapulalis). nih.govnih.gov This evolutionary divergence makes the genus an excellent model for genomic studies.

High-throughput sequencing of antennal transcriptomes allows for the identification of candidate genes, including those for olfactory receptors (ORs), ionotropic receptors (IRs), sensory neuron membrane proteins (SNMPs), and odorant-binding proteins (OBPs), which include pheromone-binding proteins (PBPs). mdpi.com By comparing the gene expression profiles and sequences between species like O. furnacalis and O. nubilalis, researchers can pinpoint the specific genetic changes that led to the novel specificity for the C12-acetates. nih.govnih.gov Functional characterization of these candidate receptor genes, often using heterologous expression systems, is the next step to confirm their role in detecting (E)-Tetradec-12-enyl acetate. frontiersin.org

Before a pheromone molecule like (E)-Tetradec-12-enyl acetate can activate a receptor on a neuron, it must traverse the aqueous sensillum lymph surrounding the nerve cells. This transport is facilitated by Pheromone Binding Proteins (PBPs). proteopedia.orgfrontiersin.org Proteomic analysis is crucial for identifying these proteins and understanding their specific binding affinities and mechanisms.

PBPs are small, soluble proteins that are highly concentrated in the antennae and play a key role in solubilizing hydrophobic pheromones and delivering them to the receptors. frontiersin.orgnih.gov They can also contribute to the specificity of the olfactory system by selectively binding to certain pheromone components. mdpi.com

Further research provided a high-resolution NMR structure of another PBP from O. furnacalis, OfurPBP2, and detailed its interaction with both (E)-12 and (Z)-12-tetradecenyl acetate. researchgate.net This proteomic-level investigation identified the specific amino acid residues within the protein's binding pocket that interact with the pheromone, revealing the precise molecular basis for recognition. researchgate.net

Table 1: Candidate Pheromone Binding Proteins (PBPs) in Ostrinia furnacalis and Their Potential Role in Binding 12-Tetradecenyl Acetates This table summarizes findings on PBPs identified in the Asian corn borer, highlighting OfurPBP3 as a key candidate for the evolved specificity to its unique pheromone components.

ProteinExpression CharacteristicsKey FindingsReference
OfurPBP1 Expressed in antennaeOrthologs exist in related species. nih.gov
OfurPBP2 High male-biased expressionStructure solved; shown to interact with E/Z-12-tetradecenyl acetate. nih.govresearchgate.net
OfurPBP3 High male-biased expressionMost nonsynonymous nucleotide substitutions (10 amino acid changes). Six changes are in domains that may interact with the ligand. Considered a strong candidate for evolved specificity. nih.gov
OfurPBP4 Lower expression levelsLess likely to be the primary PBP for the main pheromone components. nih.gov
OfurPBP5 Lower expression levelsLess likely to be the primary PBP for the main pheromone components. nih.gov

Table 2: Amino Acid Residues of O. furnacalis PBP2 (OfurPBP2) Interacting with 12-Tetradecenyl Acetate Isomers This table details the specific interactions between OfurPBP2 and the pheromone components (E)-12 and (Z)-12-tetradecenyl acetate, as revealed by molecular docking studies.

Interacting ResidueInteraction TypeNotesReference
Met5, Lys6, Met8 HydrophobicInteracts with both isomers. researchgate.net
Thr9 Hydrogen BondForms a hydrogen bond with the acetate head group of the pheromone. researchgate.net
Phe12, Phe36, Trp37 HydrophobicInteracts with both isomers. researchgate.net
Phe76, Ser115, Phe118 HydrophobicInteracts with both isomers. researchgate.net
Lys119, Ile122, His123 HydrophobicInteracts with both isomers. researchgate.net
Ala128 HydrophobicInteracts with both isomers. researchgate.net

Functional Genomics of Olfactory Systems

Evolutionary Ecology of Pheromone Communication Systems

The evolution of pheromone communication presents a fascinating puzzle: for a new signal to arise, the sender's signal and the receiver's preference must change in concert. researchgate.netmdpi.com The divergence of the pheromone system in Ostrinia moths, particularly the adoption of (E)-Tetradec-12-enyl acetate by O. furnacalis, serves as a classic case study in the evolutionary ecology of chemical communication. nih.gov

The shift from the C11-acetates used by ancestral species to the C12-acetates in O. furnacalis represents a major change in their communication system, contributing significantly to reproductive isolation from closely related, sympatric species. nih.govmdpi.com This divergence is particularly intriguing because the genes controlling female pheromone production are typically located on different chromosomes from the genes controlling the male's behavioral response, meaning they are not genetically linked. annualreviews.orgmdpi.com

Several evolutionary mechanisms have been proposed to explain this coordinated evolution. Directional selection may drive changes in pheromone blends to reduce mating interference from other species that use similar signals. mdpi.com Over time, this selection pressure can lead to the fixation of new biosynthetic enzymes in females and corresponding receptor proteins in males. The unique use of (E)-Tetradec-12-enyl acetate and its Z-isomer by O. furnacalis is a clear outcome of such an evolutionary trajectory, effectively creating a private communication channel that ensures species-specific mating. nih.govnih.gov Understanding the ecological pressures and the specific genetic changes, such as mutations in desaturase enzymes or pheromone receptors, that drove this shift remains a vibrant area of research. annualreviews.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.